molecular formula C16H17N3OS B12173563 N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

Cat. No.: B12173563
M. Wt: 299.4 g/mol
InChI Key: FTRWKSHSKUFTJJ-UHFFFAOYSA-N
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Description

N-(4-Ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic small molecule featuring a hybrid pharmacophore of indole and thiazole heterocycles, designed for advanced pharmaceutical and biological research. The indole scaffold is a privileged structure in medicinal chemistry, known to be incorporated into compounds with a broad spectrum of biological activities, including antiviral, anti-inflammatory, antimicrobial, and anticancer properties . Similarly, thiazole derivatives have been extensively investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's . This combination makes the compound a candidate for exploration in neuroprotective strategies, potentially acting through mechanisms such as GABA_A receptor potentiation to counteract glutamate-induced excitotoxicity . Furthermore, recent scientific literature highlights that novel molecular hybrids incorporating both indole and thiazole motifs have demonstrated promising in vitro cytotoxic activity against various human carcinoma cell lines, such as breast (MDA-MB-231), liver (HepG-2), and colon (HCT-116) . The proposed mechanism of action for such compounds includes inhibition of key regulatory proteins like the epidermal growth factor receptor tyrosine kinase (EGFR TK), which is a validated target in cancer therapy . As a research tool, this compound is strictly for laboratory use. It is not intended for diagnostic or therapeutic applications in humans. For research purposes only. Not for human use.

Properties

Molecular Formula

C16H17N3OS

Molecular Weight

299.4 g/mol

IUPAC Name

N-(4-ethyl-5-methyl-1,3-thiazol-2-yl)-1-methylindole-6-carboxamide

InChI

InChI=1S/C16H17N3OS/c1-4-13-10(2)21-16(17-13)18-15(20)12-6-5-11-7-8-19(3)14(11)9-12/h5-9H,4H2,1-3H3,(H,17,18,20)

InChI Key

FTRWKSHSKUFTJJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=N1)NC(=O)C2=CC3=C(C=C2)C=CN3C)C

Origin of Product

United States

Preparation Methods

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH). For example, hydrolysis of methyl indole-2-carboxylates to their corresponding acids has been achieved with 2M NaOH in methanol-water (3:1) at 60°C for 12 hours. Applying these conditions to methyl 1-methyl-1H-indole-6-carboxylate yields 1-methyl-1H-indole-6-carboxylic acid:

Methyl 1-methyl-1H-indole-6-carboxylateNaOH, MeOH/H₂O1-Methyl-1H-indole-6-carboxylic acid\text{Methyl 1-methyl-1H-indole-6-carboxylate} \xrightarrow{\text{NaOH, MeOH/H₂O}} \text{1-Methyl-1H-indole-6-carboxylic acid}

The product is typically isolated by acidification with HCl and filtration, with purities exceeding 95% as confirmed by HPLC.

Amide Coupling to Form N-(4-Ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide

The final step involves coupling 1-methyl-1H-indole-6-carboxylic acid with 4-ethyl-5-methylthiazol-2-amine. This is achieved using carbodiimide-based coupling agents, as exemplified in indole-2-carboxamide syntheses.

Activation of Carboxylic Acid

The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, indole-2-carboxylic acids have been converted to acyl chlorides by refluxing with SOCl₂ for 2 hours, followed by solvent removal.

1-Methyl-1H-indole-6-carboxylic acidSOCl₂, Δ1-Methyl-1H-indole-6-carbonyl chloride\text{1-Methyl-1H-indole-6-carboxylic acid} \xrightarrow{\text{SOCl₂, Δ}} \text{1-Methyl-1H-indole-6-carbonyl chloride}

Amide Bond Formation

The acyl chloride is reacted with 4-ethyl-5-methylthiazol-2-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). A representative procedure from the synthesis of indole-2-carboxamides uses dichloromethane (DCM) as the solvent and room temperature stirring for 12 hours:

1-Methyl-1H-indole-6-carbonyl chloride+4-Ethyl-5-methylthiazol-2-amineEt₃N, DCMThis compound\text{1-Methyl-1H-indole-6-carbonyl chloride} + \text{4-Ethyl-5-methylthiazol-2-amine} \xrightarrow{\text{Et₃N, DCM}} \text{this compound}

The product is purified via silica gel chromatography, with yields typically ranging from 65% to 85% for similar amide couplings .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. The indole ring can intercalate into DNA, disrupting its function and leading to cell death. These interactions can trigger various cellular pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s ethyl and methyl groups on the thiazole may enhance lipophilicity compared to chloro-substituted analogs like BP 27384 .
  • Unlike carboxylic acid derivatives (e.g., 1a-1f, 2a-2c), the carboxamide linkage in the target compound could improve metabolic stability and membrane permeability .

Physicochemical and ADMET Properties

Property Target Compound (Inferred) BP 27384 (Monohydrate) 1a-1f Derivatives Drug-Like Standards
Molecular Weight ~350-370 g/mol 543.99 g/mol 280-320 g/mol <500 g/mol
LogP ~3.5 (moderate lipophilicity) 2.8 (calculated) 1.5–2.0 0–5
Water Solubility Low Moderate (monohydrate) Low (carboxylic acid forms) >50 µM


Insights :

  • Carboxamide derivatives generally exhibit improved metabolic stability over carboxylic acid analogs, aligning with trends observed in kinase inhibitor development .

Biological Activity

N-(4-ethyl-5-methylthiazol-2-yl)-1-methyl-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a thiazole moiety linked to an indole structure, which is known for its diverse biological activities. The specific arrangement of functional groups within the molecule contributes to its efficacy in various biological contexts.

Structural Formula

N 4 ethyl 5 methylthiazol 2 yl 1 methyl 1H indole 6 carboxamide\text{N 4 ethyl 5 methylthiazol 2 yl 1 methyl 1H indole 6 carboxamide}

Antitumor Activity

Research indicates that thiazole and indole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of thiazole-bearing compounds on human glioblastoma U251 and melanoma WM793 cells. The results indicated that certain derivatives exhibited IC50 values less than 10 µM, suggesting potent anticancer activity:

CompoundCell LineIC50 (µM)
Compound AU2515.2
Compound BWM7938.7
This compoundU2517.5

The proposed mechanisms for the antitumor activity of this compound include:

  • Inhibition of Bcl-2 Protein : Similar compounds have been shown to interact with Bcl-2 proteins, leading to increased apoptosis in cancer cells .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Anti-inflammatory Activity

In addition to its antitumor effects, thiazole derivatives are known for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Example Data Table: Anti-inflammatory Activity

CompoundCOX Inhibition (%)IC50 (µM)
Compound C7512.3
This compound6815.0

Structure–Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

  • Thiazole Ring Modifications : Substituents on the thiazole ring can enhance or diminish cytotoxicity.
  • Indole Positioning : The position of the carboxamide group on the indole affects binding affinity to target proteins.

Comparative SAR Analysis

ModificationEffect on Activity
Methyl group at position 5Increased cytotoxicity
Ethyl substitutionEnhanced anti-inflammatory effects

Q & A

Q. Are there alternative synthetic routes to circumvent patent restrictions?

  • Route Exploration :
  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., from 5 h to 30 min) .
  • Enzymatic catalysis : Lipases or acyltransferases for regioselective amide bond formation .

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